molecular formula C12H17N B1380194 2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine CAS No. 1518630-90-4

2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine

Cat. No. B1380194
CAS RN: 1518630-90-4
M. Wt: 175.27 g/mol
InChI Key: PDMGEVAHVUYGPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine, also known as JM-1232 or JMC-3A, is a cyclopropane-based compound. It has the molecular formula C12H17N and a molecular weight of 175.27 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine consists of a cyclopropane ring with an ethyl group and a 3-methylphenyl group attached to it . The nitrogen atom is also attached to the cyclopropane ring .


Chemical Reactions Analysis

The specific chemical reactions involving 2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine are not provided in the search results. Chemical reactions would depend on the conditions and reagents used .

Scientific Research Applications

Pharmaceutical Research: Urease Inhibition

2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine: has been studied for its potential as a urease inhibitor . Urease is an enzyme that can cause various health issues when overactive, such as kidney stones and peptic ulcers. By inhibiting this enzyme, compounds like 2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine could be valuable in the development of new medications.

Agriculture: Crop Protection

In agriculture, there’s a possibility that this compound could be used in the synthesis of new pesticides or herbicides. While specific data on its use in agriculture is not readily available, its chemical structure suggests potential for development in this field .

Industrial Chemistry: Material Synthesis

The compound’s unique structure may be utilized in the synthesis of novel materials or chemicals within industrial applications. It could serve as a building block for more complex molecules used in various manufacturing processes .

Environmental Science: Impact Assessment

Although specific environmental impact studies of 2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine are not found, it’s crucial to assess how such compounds degrade and their potential effects on ecosystems. This is an area ripe for research, considering the increasing scrutiny on the environmental impact of chemical compounds .

Biochemistry: Enzyme Interaction Studies

This compound could be used in biochemistry for studying enzyme interactions. Its structure could interact with various enzymes, providing insights into enzyme function and potential drug interactions .

Chemical Research: Analytical Reference

2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine: can be used as a reference standard in analytical chemistry to calibrate instruments or validate methods. High-quality reference standards are essential for accurate and reliable results in pharmaceutical testing .

Mechanism of Action

The mechanism of action for 2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine is not specified in the search results. As a compound with pharmaceutical potential, its mechanism of action would likely depend on its interactions with biological targets.

Safety and Hazards

The safety and hazards associated with 2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine are not provided in the search results. For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for this compound .

properties

IUPAC Name

2-ethyl-1-(3-methylphenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-3-10-8-12(10,13)11-6-4-5-9(2)7-11/h4-7,10H,3,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMGEVAHVUYGPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC1(C2=CC=CC(=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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